Silmitasertib sodium

Beschreibung

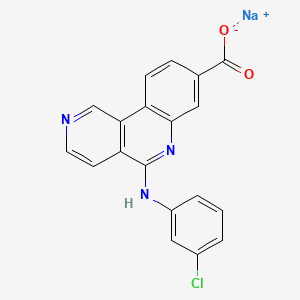

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN3O2.Na/c20-12-2-1-3-13(9-12)22-18-15-6-7-21-10-16(15)14-5-4-11(19(24)25)8-17(14)23-18;/h1-10H,(H,22,23)(H,24,25);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDAAPQSODILSN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)[O-])C4=C2C=CN=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClN3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156795 | |

| Record name | Silmitasertib sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309357-15-0 | |

| Record name | Silmitasertib sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1309357150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silmitasertib sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SILMITASERTIB SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1E607PU86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Silmitasertib Sodium: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Silmitasertib sodium (formerly CX-4945) is a first-in-class, orally bioavailable, and highly selective small-molecule inhibitor of Protein Kinase CK2 (formerly Casein Kinase 2).[1] CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers and plays a pivotal role in promoting oncogenesis by regulating key signaling pathways involved in cell proliferation, survival, and apoptosis resistance.[2][3] This technical guide provides an in-depth overview of the mechanism of action of silmitasertib in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.

Core Mechanism of Action: Inhibition of Protein Kinase CK2

Silmitasertib competitively binds to the ATP-binding site of the CK2α and CK2α' catalytic subunits, thereby inhibiting its kinase activity with high potency.[3] The inhibition constant (Ki) for silmitasertib against the CK2 holoenzyme is approximately 0.38 nM.[4] By blocking the catalytic function of CK2, silmitasertib prevents the phosphorylation of a vast number of downstream substrates, leading to the disruption of multiple pro-survival signaling pathways within cancer cells.[3]

Impact on Key Signaling Pathways

The primary anti-cancer effects of silmitasertib are mediated through the modulation of critical signaling cascades that are often dysregulated in cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

A key mechanism of silmitasertib's action is the attenuation of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[5][6] CK2 directly phosphorylates and activates Akt at serine 129 (S129).[7] Silmitasertib's inhibition of CK2 prevents this phosphorylation event, leading to a downstream reduction in the activity of mTOR and its effectors, such as S6K1 and 4E-BP1.[5] This disruption ultimately results in decreased protein synthesis and cell growth.

Induction of Apoptosis

Silmitasertib promotes programmed cell death in cancer cells through multiple mechanisms. By inhibiting the pro-survival Akt pathway, it tips the balance towards apoptosis.[8] Furthermore, CK2 is known to phosphorylate and inactivate pro-apoptotic proteins such as p21 and Bcl-2-associated death promoter (Bad).[9] Inhibition of CK2 by silmitasertib can therefore lead to the activation of these apoptotic mediators. A hallmark of silmitasertib-induced apoptosis is the cleavage of PARP and caspase-3.[10]

Cell Cycle Arrest

Silmitasertib has been shown to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[11][12] This effect is attributed to the role of CK2 in regulating key cell cycle proteins. For instance, CK2 can phosphorylate and stabilize proteins that promote cell cycle progression. By inhibiting CK2, silmitasertib can lead to the accumulation of cells in the G2/M phase, thereby preventing cell division.[9][13]

Quantitative Data

The anti-proliferative activity of silmitasertib has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type and experimental conditions.

| Cancer Type | Cell Line | IC50 / EC50 (µM) | Reference |

| Prostate Cancer | PC-3 | ~10 | [8] |

| Breast Cancer | BT-474 | ~1.7 | [8] |

| MDA-MB-231 | ~10 | [8] | |

| MCF-7 | ~10 | [8] | |

| T-cell Leukemia | Jurkat | ~0.1 (intracellular CK2 activity) | [8] |

| Cholangiocarcinoma | TFK-1 | ~10-20 (induces G2 arrest) | [8] |

| SSP-25 | ~10-20 (induces G2 arrest) | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of silmitasertib.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of silmitasertib on cancer cell proliferation and viability.[8]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of silmitasertib in complete culture medium.

-

Remove the existing medium and treat the cells with varying concentrations of silmitasertib. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by silmitasertib.[10][14]

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with desired concentrations of silmitasertib for a specified time. Include both negative (vehicle-treated) and positive controls for apoptosis.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the effect of silmitasertib on cell cycle distribution.[15][16]

Materials:

-

Cancer cell line of interest

-

This compound

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with silmitasertib for the desired duration.

-

Harvest the cells and wash once with cold PBS.

-

Fix the cells by adding the cell pellet dropwise to cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes or store at -20°C.

-

Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. Use the DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by silmitasertib.[7]

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (S129), anti-Akt, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with silmitasertib, then lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound represents a promising therapeutic agent for a variety of cancers due to its potent and selective inhibition of the oncogenic kinase CK2. Its mechanism of action is centered on the disruption of key pro-survival signaling pathways, most notably the PI3K/Akt/mTOR cascade, leading to the induction of apoptosis and cell cycle arrest. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of silmitasertib's anti-cancer effects in preclinical and clinical settings. The quantitative data further underscore its potential as a targeted cancer therapy. Further research will continue to elucidate the full spectrum of its molecular interactions and clinical applications.

References

- 1. kumc.edu [kumc.edu]

- 2. benchchem.com [benchchem.com]

- 3. Silmitasertib-induced macropinocytosis promoting DDP intracellular uptake to enhance cell apoptosis in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validation of an LC–MS/MS Method for the Quantification of the CK2 Inhibitor Silmitasertib (CX-4945) in Human Plasma [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

The Discovery and Clinical Journey of CX-4945 (Silmitasertib): A Technical Overview

Introduction

CX-4945, also known as Silmitasertib, is a first-in-class, orally bioavailable, and highly selective small-molecule inhibitor of the serine/threonine protein kinase CK2.[1][2] Overexpression of CK2 is a hallmark of a wide array of human cancers, where it plays a crucial role in promoting cell proliferation, survival, and angiogenesis while suppressing apoptosis.[2][3] Consequently, CK2 has emerged as a compelling therapeutic target for cancer. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical history of CX-4945, tailored for researchers, scientists, and drug development professionals.

Discovery and Preclinical Development

CX-4945 was originally developed by Cylene Pharmaceuticals and is now under the stewardship of Senhwa Biosciences.[4][5] The discovery of CX-4945 was the result of a rational, structure-based drug design program aimed at identifying potent and selective inhibitors of CK2.[4][6] This effort culminated in a series of compounds built around a benzo[c][4][7]naphthyridine-8-carboxylic acid scaffold, with CX-4945 emerging as the lead candidate due to its high potency and selectivity.[4]

Preclinical investigations revealed that CX-4945 is an ATP-competitive inhibitor of both the CK2α and CK2α' catalytic subunits.[1] It has demonstrated broad-spectrum anti-proliferative activity across a diverse range of cancer cell lines.[2][8] Mechanistically, CX-4945 has been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[6][9] Furthermore, preclinical studies in animal models confirmed its oral bioavailability and dose-dependent anti-tumor activity in various xenograft models.[4][6]

Mechanism of Action

CX-4945 exerts its anti-cancer effects by inhibiting the catalytic activity of CK2, thereby modulating multiple downstream signaling pathways critical for cancer cell survival and proliferation.[10] Key pathways affected by CX-4945 include:

-

PI3K/Akt/mTOR Pathway: CK2 can directly phosphorylate and activate Akt, a central kinase in this pro-survival pathway.[11][12] CX-4945 inhibits this phosphorylation, leading to the downregulation of the PI3K/Akt/mTOR signaling cascade.[1][8]

-

JAK/STAT Pathway: CK2 is known to potentiate the activation of JAKs and STATs, which are crucial for cytokine signaling and are often dysregulated in cancer.[13][14] Inhibition of CK2 by CX-4945 suppresses the activation of this pathway.[14]

-

NF-κB Signaling: The NF-κB pathway is a key regulator of inflammation and cell survival.[12] CK2 can promote NF-κB activation through various mechanisms, and CX-4945 has been shown to inhibit this pro-survival signaling.[10][14]

Quantitative Data Summary

The following tables summarize the key quantitative data for CX-4945 from various preclinical and clinical studies.

Table 1: Biochemical Potency of CX-4945

| Target | Assay Type | Value | Reference |

| Recombinant Human CK2α | IC50 | 1 nM | [8] |

| Recombinant Human CK2 Holoenzyme | Ki | 0.38 nM | [6] |

| Endogenous Intracellular CK2 (Jurkat cells) | IC50 | 0.1 µM | [8] |

| FLT3 | IC50 | 35 nM | [8] |

| PIM1 | IC50 | 46 nM | [8] |

| CDK1 | IC50 | 56 nM | [8] |

| DYRK1A | Kd | 1.8 nM | [15] |

| GSK3β | Kd | 37.8 nM | [15] |

Table 2: In Vitro Anti-proliferative Activity of CX-4945

| Cell Line | Cancer Type | IC50 / EC50 | Reference |

| CLL Biopsy Samples | Chronic Lymphocytic Leukemia | < 1 µM | [1] |

| Breast Cancer Cell Lines | Breast Cancer | 1.71-20.01 µM (EC50) | [8] |

| Ewing Sarcoma Cell Lines | Ewing Sarcoma | 2-8 µM | [16] |

| HUVEC (Proliferation) | - | 5.5 µM | [8] |

| HUVEC (Migration) | - | 2 µM | [8] |

| HUVEC (Tube Formation) | - | 4 µM | [8] |

Table 3: In Vivo Efficacy of CX-4945 in Xenograft Models

| Xenograft Model | Cancer Type | Dosage | Tumor Growth Inhibition (TGI) | Reference |

| PC3 | Prostate Cancer | 25 mg/kg, 50 mg/kg, 75 mg/kg (p.o., bid) | 19%, 40%, 86% | [11] |

| BT-474 | Breast Cancer | 25 mg/kg, 75 mg/kg (p.o., bid) | 88%, 97% | [8] |

| BxPC-3 | Pancreatic Cancer | 75 mg/kg (p.o., bid) | 93% | [8] |

| A673 | Ewing Sarcoma | 75 mg/kg (p.o., bid) | 50-80% | [16] |

Clinical Development

CX-4945 was the first CK2 inhibitor to enter human clinical trials, with Phase I studies initiated in 2010.[2][4] These trials have evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of CX-4945 in patients with various advanced solid tumors and multiple myeloma.[17][18]

Phase I trials established that CX-4945 can be safely administered orally on different dosing schedules.[17] The dose-limiting toxicities were found to be diarrhea and hypokalemia, which were reversible.[7][17] While no complete or partial responses by RECIST criteria were observed in the initial solid tumor trials, stable disease for at least 6 months was noted in 15% of patients.[7][17]

CX-4945 is currently being investigated in Phase I and II clinical trials for several cancer indications, including:

-

Cholangiocarcinoma: In combination with gemcitabine and cisplatin.[1]

-

Basal Cell Carcinoma: As a monotherapy in patients who have failed hedgehog pathway inhibitors.[19]

-

Medulloblastoma: In recurrent SHH medulloblastoma.

-

Pediatric Solid Tumors: Including neuroblastoma, Ewing's sarcoma, osteosarcoma, and rhabdomyosarcoma.[5][16]

Recent clinical data in advanced basal cell carcinoma has shown promising anti-tumor efficacy, with some patients achieving a partial response and prolonged progression-free survival.[19]

Signaling Pathway and Experimental Workflow Diagrams

Caption: CX-4945 inhibits CK2, blocking multiple pro-survival signaling pathways.

Caption: A typical workflow for the preclinical evaluation of CX-4945.

Experimental Protocols

1. Cell Viability Assay (MTS/MTT Assay)

-

Objective: To determine the effect of CX-4945 on the metabolic activity and proliferation of cancer cells.[10]

-

Methodology:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]

-

Prepare serial dilutions of CX-4945 in complete growth medium.[10]

-

Treat the cells with various concentrations of CX-4945 and a vehicle control (e.g., DMSO).[3][10]

-

Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[10]

-

Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[10]

-

Measure the absorbance at the appropriate wavelength using a microplate reader.[10]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.[10]

-

2. Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

-

Objective: To measure the induction of apoptosis by CX-4945 through the activation of executioner caspases.[3]

-

Methodology:

-

Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]

-

Treat cells with various concentrations of CX-4945 and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).[3]

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[3]

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[3]

-

Mix the contents by gentle shaking for 30 seconds and incubate at room temperature for 1-3 hours, protected from light.[3]

-

Measure the luminescence of each well using a plate-reading luminometer.[3]

-

Calculate the fold-change in caspase-3/7 activity relative to the vehicle-treated control cells.[3]

-

3. Western Blotting

-

Objective: To analyze the effect of CX-4945 on the phosphorylation status and expression levels of proteins in key signaling pathways.[3]

-

Methodology:

-

Treat cells with CX-4945 for the desired time and lyse the cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Normalize protein concentrations and prepare samples with Laemmli buffer.[3]

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[3]

-

Transfer the separated proteins to a PVDF membrane.[3]

-

Block the membrane in a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[3]

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt (S129), total Akt, p-p21 (T145), total p21) overnight at 4°C.[3]

-

Wash the membrane three times with TBST.[3]

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

-

Wash the membrane three times with TBST.[3]

-

Incubate the membrane with an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[3]

-

Conclusion

CX-4945 (Silmitasertib) represents a pioneering effort in the therapeutic targeting of protein kinase CK2. Its discovery and development have provided a valuable tool for elucidating the role of CK2 in cancer and have laid the groundwork for a novel class of anti-cancer agents. With a well-defined mechanism of action, a significant body of preclinical evidence, and an ongoing and expanding clinical trial program, CX-4945 holds promise as a potential new treatment option for a variety of malignancies. The continued investigation of CX-4945, both as a monotherapy and in combination with other agents, will be crucial in defining its ultimate role in the oncology treatment landscape.

References

- 1. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biospace.com [biospace.com]

- 3. benchchem.com [benchchem.com]

- 4. Silmitasertib - Wikipedia [en.wikipedia.org]

- 5. Senhwa Biosciences initiates silmitasertib trial in children with challenging cancers [synapse.patsnap.com]

- 6. Pre-clinical characterization of CX-4945, a potent and selective small molecule inhibitor of CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell Death Through PLK1 | Anticancer Research [ar.iiarjournals.org]

- 10. benchchem.com [benchchem.com]

- 11. apexbt.com [apexbt.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. ascopubs.org [ascopubs.org]

- 18. Facebook [cancer.gov]

- 19. Senhwa Biosciences Announces Positive Clinical Data from Phase 1/Expansion Trial of Silmitasertib (CX-4945) in the Treatment of Basal Cell Carcinoma [prnewswire.com]

Silmitasertib Sodium (CX-4945): A Technical Guide to its Inhibition of the PI3K/Akt Signaling Pathway

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism by which silmitasertib sodium (formerly CX-4945), a first-in-class, orally bioavailable small-molecule inhibitor of protein kinase CK2 (casein kinase II), modulates the PI3K/Akt signaling pathway.[1][2][3][4] The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell proliferation, survival, and resistance to apoptosis, and its aberrant activation is a common feature in many human cancers.[5]

Core Mechanism of Action

Silmitasertib is a potent and highly selective, ATP-competitive inhibitor of the protein kinase CK2.[2][6] CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in tumors, contributing to cancer progression by phosphorylating a wide array of substrate proteins involved in cell survival and proliferation.[7][8]

One of the key downstream targets of CK2 is the PI3K/Akt pathway.[8] CK2 directly phosphorylates Akt at serine 129 (Ser129), a modification that contributes to its hyperactivation.[8] By inhibiting CK2, silmitasertib prevents this phosphorylation event, leading to the suppression of Akt activity and the attenuation of downstream signaling.[2][9] This inhibition ultimately disrupts pro-survival signals, making silmitasertib a promising therapeutic agent in oncology.[2][10]

Quantitative Data on Silmitasertib's Effects

The inhibitory action of silmitasertib has been quantified in various preclinical and clinical settings. The data highlight its potency against its primary target, CK2, and its efficacy in cancer models and patients.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Cell Line / System | Source |

|---|---|---|---|

| Ki (CK2) | 0.38 nM | Recombinant human holoenzyme | [2] |

| Growth Inhibition | >50% reduction at 5 µM | MCF-7 Breast Cancer Cells |[9] |

Table 2: Downstream Pathway Inhibition in B-ALL Cell Lines

| Treatment | Target Analyzed | Result | Cell Line | Source |

|---|---|---|---|---|

| 5 µM CX-4945 (2h) | Phosphorylated CK2 targets | Prominent reduction in phosphorylation | SEM | [6] |

| 5 µM CX-4945 (24h) | Phosphorylated CK2 targets | Prominent reduction in phosphorylation | RS4;11 | [6] |

| 5 µM CX-4945 | p-PTEN, p-AKT, p-4EBP1 | Reduction in phosphorylation | SEM, RS4;11 |[6] |

Table 3: Clinical Efficacy in Cholangiocarcinoma (Phase Ib/II Study) Combination therapy: Silmitasertib + Gemcitabine + Cisplatin

| Efficacy Outcome | Median Value / Rate | Patient Population | Source |

|---|---|---|---|

| Progression-Free Survival (PFS) | 11.1 months | 55 evaluable patients | [11] |

| Overall Survival (OS) | 17.4 months | 55 evaluable patients | [11] |

| Overall Response Rate (ORR) | 32.1% | 55 evaluable patients | [11] |

| Disease Control Rate (DCR) | 79.3% | 55 evaluable patients |[11] |

Experimental Protocols

A key method to evaluate the efficacy of silmitasertib on the PI3K/Akt pathway is through Western blot analysis to measure the phosphorylation status of Akt.[12]

Protocol: Western Blot Analysis of Phosphorylated Akt (p-Akt)

Objective: To quantify the change in phosphorylated Akt (p-Akt Ser473) levels in cancer cells following treatment with silmitasertib.[12]

1. Cell Culture and Treatment:

-

Culture an appropriate cancer cell line (e.g., MDA-MB-231, SEM, RS4;11) in its recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.[6][12]

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of silmitasertib (e.g., 0-10 µM) or a vehicle control (DMSO) for a specified time (e.g., 2, 24, or 48 hours).[12][13]

2. Cell Lysis and Protein Extraction: [12]

-

After treatment, place culture plates on ice and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

4. SDS-PAGE (Gel Electrophoresis): [14][15]

-

Normalize protein samples to the same concentration with lysis buffer and 2x SDS loading buffer.

-

Heat samples at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein per lane into a polyacrylamide gel (e.g., 10% or 12%).

-

Run the gel in 1x running buffer at 120V for 1-1.5 hours until the dye front reaches the bottom.[16]

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Perform the transfer in a transfer apparatus with transfer buffer at 100V for 1-2 hours or overnight at 4°C.

6. Immunoblotting: [12]

-

Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.[17]

-

Incubate the membrane with a primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Repeat the immunoblotting process on a separate membrane for total Akt and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

7. Detection and Analysis: [12]

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize p-Akt levels to total Akt levels and the loading control.

Conclusion

This compound effectively inhibits the PI3K/Akt signaling pathway through its primary mechanism as a potent inhibitor of protein kinase CK2.[1][2] By preventing the CK2-mediated hyperactivation of Akt, silmitasertib curtails critical pro-survival and proliferative signals in cancer cells.[8] This mechanism, supported by robust preclinical quantitative data and validated through established experimental protocols like Western blotting, underpins its investigation in numerous clinical trials for various malignancies.[6][11][18] The continued study of silmitasertib provides a compelling case for targeting the CK2/PI3K/Akt axis in cancer therapy.

References

- 1. Silmitasertib - Wikipedia [en.wikipedia.org]

- 2. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. targetedonc.com [targetedonc.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Silmitasertib (CX-4945) Disrupts ERα/HSP90 Interaction and Drives Proteolysis through the Disruption of CK2β Function in Breast Cancer Cells [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. ASCO – American Society of Clinical Oncology [asco.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 15. bosterbio.com [bosterbio.com]

- 16. ccrod.cancer.gov [ccrod.cancer.gov]

- 17. Western blot protocol | Abcam [abcam.com]

- 18. Facebook [cancer.gov]

Early Preclinical Studies of Silmitasertib Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical development of Silmitasertib sodium (formerly CX-4945), a first-in-class, orally bioavailable small-molecule inhibitor of protein kinase CK2. The document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines detailed experimental protocols, and visualizes critical pathways and workflows.

Core Mechanism of Action

Silmitasertib is a potent and highly selective, ATP-competitive inhibitor of the serine/threonine protein kinase CK2.[1][2] CK2 is a constitutively active enzyme frequently overexpressed in a multitude of human tumors, where it plays a critical role in promoting cell proliferation, survival, and resistance to therapy.[3] The primary targets of Silmitasertib are the catalytic subunits of the CK2 holoenzyme, CK2α and CK2α'.[4]

By binding to the ATP pocket of CK2, Silmitasertib blocks the phosphorylation of numerous downstream substrates. This leads to the disruption of several key oncogenic signaling pathways, most notably the PI3K/Akt/mTOR pathway.[3][5] CK2 directly phosphorylates Akt at serine 129 (S129), a step that contributes to its full activation.[1] Inhibition by Silmitasertib leads to reduced Akt phosphorylation, induction of apoptosis, and cell cycle arrest.[1][6] Furthermore, Silmitasertib has been shown to impair DNA repair mechanisms, providing a strong rationale for its synergistic use with DNA-damaging chemotherapeutic agents.[3]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from foundational preclinical evaluations of Silmitasertib.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | Parameter | Value (nM) | Notes |

| CK2α / CK2α' | Cell-Free Kinase Assay | IC₅₀ | 1 | Highly potent inhibition.[1][4] |

| CK2 | Cell-Free Kinase Assay | Kᵢ | 0.38 | Demonstrates strong, competitive binding.[4] |

| Endogenous CK2 | Cell-Based Assay (Jurkat) | IC₅₀ | 100 | Potent inhibition of intracellular kinase activity.[1] |

| FLT3 | Cell-Free Kinase Assay | IC₅₀ | 35 | Inactive in cell-based functional assays at 10 µM.[1] |

| PIM1 | Cell-Free Kinase Assay | IC₅₀ | 46 | Inactive in cell-based functional assays at 10 µM.[1] |

| CDK1 | Cell-Free Kinase Assay | IC₅₀ | 56 | Inactive in cell-based functional assays at 10 µM.[1] |

| DYRK1A | Kinase Assay | IC₅₀ | 6.8 | Notable off-target activity.[7] |

Table 2: In Vitro Anti-Proliferative Activity (EC₅₀)

| Cell Line | Cancer Type | EC₅₀ (µM) | Incubation Time (h) |

| Breast Cancer Lines | Breast Carcinoma | 1.71 - 20.01 | Not Specified |

| U-87 | Glioblastoma | ~5 - 15 | 24 |

| U-138 | Glioblastoma | ~5 - 15 | 24 |

| A-172 | Glioblastoma | ~5 - 15 | 24 |

| TFK-1 | Cholangiocarcinoma | ~10 - 20 | Not Specified |

| SSP-25 | Cholangiocarcinoma | ~10 - 20 | Not Specified |

| HUVEC | Endothelial (Angiogenesis) | 5.5 | Not Specified |

Table 3: In Vivo Antitumor Efficacy in Xenograft Models

| Model (Cell Line) | Cancer Type | Dose (mg/kg, p.o.) | Schedule | Tumor Growth Inhibition (TGI) |

| BT-474 | Breast Carcinoma | 25 | Twice Daily | 88% |

| BT-474 | Breast Carcinoma | 75 | Twice Daily | 97% |

| BxPC-3 | Pancreatic Carcinoma | 75 | Twice Daily | 93% |

| PC3 | Prostate Carcinoma | 25 | Twice Daily | 19% |

| PC3 | Prostate Carcinoma | 50 | Twice Daily | 40% |

| PC3 | Prostate Carcinoma | 75 | Twice Daily | 86% |

| A673 | Ewing Sarcoma | 75 | Twice Daily | 50-80% |

Key Signaling and Experimental Visualizations

The following diagrams illustrate the core signaling pathway targeted by Silmitasertib and a typical workflow for preclinical evaluation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Pharmacokinetic characterization of CK2 inhibitor CX-4945 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Silmitasertib | Autophagy | Casein Kinase | TargetMol [targetmol.com]

- 5. CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

The Pharmacokinetic Profile of Silmitasertib Sodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silmitasertib sodium, also known as CX-4945, is an orally bioavailable, first-in-class, small-molecule inhibitor of protein kinase CK2 (formerly casein kinase II).[1][2][3] CK2 is a serine/threonine kinase that is frequently overexpressed in a variety of human tumors and plays a crucial role in cell growth, proliferation, and survival.[4] By competitively binding to the ATP-binding site of the CK2α catalytic subunit, Silmitasertib disrupts multiple downstream pro-survival signaling pathways, including the PI3K/Akt/mTOR pathway.[1][2] This mechanism of action makes Silmitasertib a promising candidate for cancer therapy, and it is currently under investigation in clinical trials for various solid tumors and hematological malignancies.[5][6] This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, compiling available data from preclinical and clinical studies to serve as a resource for researchers and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of Silmitasertib has been characterized in several preclinical species and in humans, demonstrating its suitability for oral administration.

Preclinical Pharmacokinetics

Preclinical studies in mice, rats, and dogs have confirmed that Silmitasertib has satisfactory oral bioavailability.[1]

Rat Pharmacokinetics:

Following intravenous administration in rats, Silmitasertib exhibits a low clearance (CL) of 0.08 L/kg/h and a volume of distribution at steady state (Vss) of 1.39 L/kg.[7] The plasma protein binding in rats is high, exceeding 98%.[7] After oral administration, Silmitasertib demonstrates high bioavailability of over 70%.[7] The elimination half-life is reported to be 14.7 hours for intravenous administration and 10.9 hours for oral administration.[8]

Table 1: Preclinical Pharmacokinetic Parameters of Silmitasertib in Rats

| Parameter | Value | Route of Administration | Reference |

| Bioavailability (F) | >70% | Oral | [1][7] |

| Volume of Distribution (Vss) | 1.39 L/kg | Intravenous | [7] |

| Clearance (CL) | 0.08 L/kg/h | Intravenous | [7] |

| Half-life (t½) | 14.7 h | Intravenous | [8] |

| Half-life (t½) | 10.9 h | Oral | [8] |

| Plasma Protein Binding | >98% | - | [7] |

Data for mice and dogs are currently not available in a quantitative format.

Clinical Pharmacokinetics

Phase I clinical trials in patients with advanced solid tumors have shown that the pharmacokinetics of Silmitasertib are linear and dose-dependent.[9]

In a phase I/II study in children with recurrent SHH medulloblastoma receiving 1000 mg twice daily, the area under the concentration-time curve from 0 to 24 hours (AUC0-24h) was 9,532 h·ng/mL after a single dose and 44,410 h·ng/mL at steady-state, indicating an accumulation ratio of approximately 4.7.[10]

Table 2: Clinical Pharmacokinetic Parameters of Silmitasertib in Pediatric Patients

| Parameter | Value | Dosing Regimen | Patient Population | Reference |

| AUC0-24h (Single Dose) | 9,532 h·ng/mL | 1000 mg BID | Recurrent SHH Medulloblastoma | [10] |

| AUC0-24h (Steady-State) | 44,410 h·ng/mL | 1000 mg BID | Recurrent SHH Medulloblastoma | [10] |

| Accumulation Ratio | ~4.7 | 1000 mg BID | Recurrent SHH Medulloblastoma | [10] |

Detailed Cmax, Tmax, and half-life data from human clinical trials are not yet publicly available in a structured format.

Experimental Protocols

Bioanalytical Method for Quantification of Silmitasertib

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of Silmitasertib in human plasma, cerebrospinal fluid (CSF), and brain tissue.[5][11]

Sample Preparation:

-

Human Plasma and CSF: Cation-exchange solid-phase extraction (SPE).[11]

-

Brain Tissue: Homogenization followed by SPE.[11]

LC-MS/MS System:

-

Chromatographic Separation: A Synergi™ hydro-RP column (4 μm, 75 × 2.0 mm) with gradient elution.[11]

-

Mobile Phase A: 5 mM ammonium formate aqueous solution (pH 6.5).[11]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[11]

-

Detection: Multiple reaction monitoring (MRM) with the transition of m/z 350.2 → 223.2 for Silmitasertib.[11]

Calibration Curves:

-

Human Plasma: 0.2-125 ng/mL and 32-20,000 ng/mL.[11]

-

Human CSF: 0.2-20 ng/mL.[11]

-

Mouse Brain: 2-40 ng/g.[11]

Preclinical Pharmacokinetic Study Design (General Protocol)

The following provides a general outline for a preclinical pharmacokinetic study of an orally administered compound like Silmitasertib in rodents.

Workflow for Preclinical Oral Pharmacokinetic Study

Caption: Workflow of a typical preclinical oral pharmacokinetic study.

Animals:

-

Species and strain (e.g., Sprague-Dawley rats, Beagle dogs).

-

Sex and age.

-

Housing conditions and diet.

Dosing:

-

Route of Administration: Oral gavage for rodents, capsules for larger animals.

-

Dose Levels: At least three dose levels to assess dose proportionality.

-

Vehicle: An appropriate vehicle in which the compound is soluble and stable.

-

Fasting Status: Animals are typically fasted overnight before dosing.

Blood Sampling:

-

Time Points: Pre-dose (0 h) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) to adequately characterize the absorption and elimination phases.

-

Sample Collection: Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Plasma is separated by centrifugation and stored frozen until analysis.

Clinical Pharmacokinetic Study Design (General Phase I Protocol)

The following outlines a general protocol for a Phase I clinical trial to assess the pharmacokinetics of a new drug.

Workflow for a Phase I Clinical Pharmacokinetic Study

Caption: Workflow of a typical Phase I clinical pharmacokinetic study.

Study Population:

-

Healthy volunteers or patients with the target indication, depending on the drug's safety profile.

-

Defined inclusion and exclusion criteria.

Study Design:

-

Typically a dose-escalation design (e.g., single ascending dose followed by multiple ascending doses).

-

Open-label or blinded.

-

Food-effect cohort to assess the impact of food on bioavailability.

Dosing:

-

Route of Administration: Oral.

-

Dose Levels: A range of doses starting from a low, presumed safe dose.

-

Dosing Schedule: Single dose or multiple doses over a specified period.

Pharmacokinetic Blood Sampling:

-

Time Points: Pre-dose and a series of post-dose time points to capture the full pharmacokinetic profile (e.g., up to 48 or 72 hours post-dose).

-

Sample Processing: Blood is processed to plasma or serum and stored frozen until analysis.

Signaling Pathways

Silmitasertib's primary mechanism of action is the inhibition of CK2, which in turn modulates several downstream signaling pathways critical for cancer cell survival and proliferation.

PI3K/Akt Signaling Pathway

CK2 is known to potentiate the PI3K/Akt signaling pathway. Silmitasertib inhibits this pathway by preventing the CK2-mediated phosphorylation of key components.

Silmitasertib's Inhibition of the PI3K/Akt Pathway

Caption: Silmitasertib inhibits CK2, leading to the downregulation of the PI3K/Akt pathway.

Conclusion

This compound is an orally bioavailable CK2 inhibitor with a favorable pharmacokinetic profile characterized by good oral bioavailability and a relatively long half-life in preclinical species. Early clinical data suggest linear and dose-dependent pharmacokinetics in humans. The established bioanalytical methods and understanding of its mechanism of action provide a solid foundation for its continued development. Further publication of detailed quantitative pharmacokinetic data from ongoing and future clinical trials will be crucial for optimizing dosing strategies and ensuring the safe and effective use of Silmitasertib in the treatment of cancer and potentially other diseases.

References

- 1. Silmitasertib - Wikipedia [en.wikipedia.org]

- 2. Pre-clinical characterization of CX-4945, a potent and selective small molecule inhibitor of CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical In Vitro and In Vivo Evidence of an Antitumor Effect of CX-4945, a Casein Kinase II Inhibitor, in Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. LC-MS/MS method for quantitation of the CK2 inhibitor silmitasertib (CX-4945) in human plasma, CSF, and brain tissue, and application to a clinical pharmacokinetic study in children with brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic characterization of CK2 inhibitor CX-4945 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ascopubs.org [ascopubs.org]

- 10. Effect of Food on the Pharmacokinetics and Safety of a Novel c-Met Inhibitor SCC244: A Randomized Phase I Study in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LC-MS/MS method for quantitation of the CK2 inhibitor silmitasertib (CX-4945) in human plasma, CSF, and brain tissue, and application to a clinical pharmacokinetic study in children with brain tumors - PMC [pmc.ncbi.nlm.nih.gov]

Silmitasertib Sodium: A Selective CK2 Inhibitor for Advanced Research and Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Silmitasertib sodium, also known as CX-4945, is a potent, orally bioavailable, and highly selective small-molecule inhibitor of protein kinase CK2 (formerly casein kinase II).[1][2][3] CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in a multitude of human cancers and plays a pivotal role in regulating various cellular processes critical for cancer cell survival, proliferation, and resistance to apoptosis.[2][4][5] Dysregulation of CK2 activity has been implicated in the pathogenesis of numerous diseases, particularly cancer, making it a compelling target for therapeutic intervention.[4][6] Silmitasertib is the first CK2 inhibitor to have advanced into clinical trials and is being investigated for the treatment of various malignancies, including cholangiocarcinoma, medulloblastoma, and basal cell carcinoma.[1][7][8] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and its effects on critical signaling pathways.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 5-[(3-chlorophenyl)amino]benzo[c][2][9]naphthyridine-8-carboxylic acid sodium salt | [1][3] |

| Synonyms | CX-4945 sodium salt | [3] |

| CAS Number | 1309357-15-0 (sodium salt) | [3] |

| Molecular Formula | C19H11ClN3NaO2 | [3] |

| Molecular Weight | 371.75 g/mol | [10] |

| Bioavailability | Orally bioavailable | [1][2] |

Mechanism of Action

Silmitasertib is an ATP-competitive inhibitor that selectively targets the α and α' catalytic subunits of the CK2 holoenzyme.[1] By binding to the ATP-binding pocket of CK2, silmitasertib prevents the phosphorylation of its numerous downstream substrates, thereby disrupting multiple pro-survival and proliferative signaling cascades.[1][4] The inhibition of CK2 by silmitasertib leads to the attenuation of several key signaling pathways that are often dysregulated in cancer.[4][5]

Quantitative Data

In Vitro Inhibitory Activity

| Target | IC50 / Ki | Assay Type | Reference |

| CK2α | 1 nM (IC50) | Cell-free | [9][10] |

| CK2α' | 1 nM (IC50) | Cell-free | [9][10] |

| CK2 | 0.38 nM (Ki) | Cell-free | |

| FLT3 | 35 nM (IC50) | Cell-free | |

| PIM1 | 46 nM (IC50) | Cell-free | |

| CDK1 | 56 nM (IC50) | Cell-free | |

| DYRK1A | 0.16 µM (IC50) | Cell-free | [11] |

| GSK3β | 0.19 µM (IC50) | Cell-free | [12] |

| Endogenous intracellular CK2 (Jurkat cells) | 0.1 µM (IC50) | Cell-based |

In Vitro Anti-proliferative Activity (EC50)

| Cell Line | Cancer Type | EC50 (µM) | Reference |

| Breast Cancer Cell Lines | Breast Cancer | 1.71 - 20.01 | |

| MIAPaCa-2 | Pancreatic Cancer | 1.1 | [10] |

| PC-3 | Prostate Cancer | 2.1 | [10] |

In Vivo Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| BT-474 | Breast Cancer | 25 mg/kg, p.o., BID | 88% | |

| BT-474 | Breast Cancer | 75 mg/kg, p.o., BID | 97% | |

| BxPC-3 | Pancreatic Cancer | 75 mg/kg, p.o., BID | 93% | |

| PC-3 | Prostate Cancer | 25 mg/kg, p.o., BID | 19% | |

| PC-3 | Prostate Cancer | 50 mg/kg, p.o., BID | 40% | |

| PC-3 | Prostate Cancer | 75 mg/kg, p.o., BID | 86% |

Clinical Trial Data (Cholangiocarcinoma - Phase Ib/II)

| Parameter | Value | Reference |

| Median Overall Survival (mOS) | 13.6 months (ITT), 17.4 months (mITT) | [13][14] |

| Median Progression-Free Survival (mPFS) | 11.1 months | [13][14] |

| Overall Response Rate (ORR) | 32.1% | [13][14] |

| Disease Control Rate (DCR) | 79.3% | [13][14] |

Clinical Trial Data (Basal Cell Carcinoma - Phase 1)

| Parameter | Value | Reference |

| Disease Control Rate (Metastatic) | 80% | [7][8] |

| Disease Control Rate (Locally Advanced) | 65% | [7][8] |

| Median Duration of Disease Control (Metastatic) | 7.5 months | [7] |

| Median Duration of Disease Control (Locally Advanced) | 10.3 months | [7] |

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a radiometric filter-binding assay to determine the direct inhibitory effect of silmitasertib on CK2 enzymatic activity.

Materials:

-

Recombinant human CK2 (ααββ-holoenzyme)

-

Substrate peptide (e.g., RRRDDDSDDD)

-

This compound

-

[γ-³³P]ATP

-

Assay Dilution Buffer (ADB): 20 mM MOPS (pH 7.2), 25 mM β-glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol

-

ATP solution: 75 mM MgCl₂, 75 µM ATP in ADB

-

Microplates

Procedure:

-

Prepare serial dilutions of silmitasertib in ADB.

-

In a microplate, add 10 µL of the silmitasertib dilution.

-

Add 10 µL of the substrate peptide (1 mM in ADB).

-

Add 10 µL of recombinant human CK2 (25 ng in ADB).

-

Initiate the reaction by adding 10 µL of the ATP solution containing [γ-³³P]ATP. The final ATP concentration should be 15 µM.[1]

-

Incubate the plate at 30°C for 10 minutes.[1]

-

Stop the reaction and measure the incorporation of ³³P into the substrate peptide using a filter-binding apparatus and a scintillation counter.

-

Calculate the percentage of kinase inhibition for each silmitasertib concentration relative to a vehicle control (DMSO).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the effect of silmitasertib on cancer cell proliferation and viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTS reagent containing PES (phenazine ethosulfate)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Treat the cells with a serial dilution of silmitasertib and a vehicle control (DMSO) for 48-72 hours.[9]

-

Add 20 µL of MTS solution to each well.[6]

-

Incubate the plate at 37°C for 1 to 4 hours.[6]

-

Measure the absorbance at 490 nm using a microplate reader.[6]

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Determine the EC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Western Blot Analysis of CK2 Signaling

This protocol describes the analysis of the phosphorylation status of key downstream targets of CK2, such as Akt (S129) and p21 (T145), following treatment with silmitasertib.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-Akt (S129), anti-total Akt, anti-p-p21 (T145), anti-total p21, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and transfer membranes (e.g., PVDF)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells and treat with various concentrations of silmitasertib for a specified time (e.g., 4-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[5]

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[4]

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases.

Materials:

-

Cancer cell lines

-

This compound

-

Caspase-3/7 activity assay kit (colorimetric or fluorometric)

-

96-well plates

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Seed cells in a 96-well plate and treat with silmitasertib for the desired time to induce apoptosis.

-

Lyse the cells using the lysis buffer provided in the assay kit.[9]

-

Add the caspase-3/7 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to the cell lysates.[2]

-

Incubate at 37°C for 1-2 hours, protected from light if using a fluorometric substrate.[2]

-

Measure the absorbance at 400-405 nm (colorimetric) or fluorescence at the appropriate excitation/emission wavelengths (fluorometric).[2]

-

Calculate the fold-increase in caspase-3/7 activity in treated samples compared to untreated controls.

Signaling Pathways and Visualizations

CK2 is a pleiotropic kinase that influences a multitude of signaling pathways critical for cancer cell biology. Silmitasertib, by inhibiting CK2, modulates these pathways to exert its anti-cancer effects.

CK2 and the PI3K/Akt/mTOR Signaling Pathway

CK2 positively regulates the PI3K/Akt/mTOR pathway at multiple levels. It can directly phosphorylate and activate Akt at serine 129.[6] Furthermore, CK2 can phosphorylate and inhibit the tumor suppressor PTEN, a negative regulator of the PI3K pathway. Inhibition of CK2 by silmitasertib leads to the downregulation of this critical pro-survival pathway.[9]

Caption: Silmitasertib inhibits CK2, downregulating the PI3K/Akt/mTOR pathway.

CK2 and the NF-κB Signaling Pathway

CK2 promotes the activation of the NF-κB pathway, which is crucial for inflammation, immunity, and cell survival.[5] CK2 can phosphorylate the inhibitor of NF-κB, IκBα, leading to its degradation and the subsequent nuclear translocation and activation of NF-κB.[5] CK2 can also directly phosphorylate the p65 subunit of NF-κB to enhance its transcriptional activity.[6] Silmitasertib-mediated inhibition of CK2 is expected to suppress NF-κB signaling.[5]

Caption: Silmitasertib inhibits CK2, leading to the suppression of NF-κB signaling.

CK2 and the JAK/STAT Signaling Pathway

The JAK/STAT pathway transmits signals from cytokines and growth factors to the nucleus, regulating gene expression involved in immunity, proliferation, and differentiation.[5] CK2 can interact with and phosphorylate Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs), promoting their activation.[6] Inhibition of CK2 by silmitasertib can suppress JAK/STAT signaling.[5]

Caption: Silmitasertib inhibits CK2, thereby suppressing the JAK/STAT signaling pathway.

Experimental Workflow for Evaluating Silmitasertib

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of silmitasertib.

Caption: A representative experimental workflow for the preclinical evaluation of silmitasertib.

Conclusion

This compound is a first-in-class, selective inhibitor of CK2 with significant potential as both a research tool and a therapeutic agent. Its ability to modulate multiple oncogenic signaling pathways provides a strong rationale for its continued investigation in a variety of cancer types. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this promising compound. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of silmitasertib and to identify patient populations most likely to benefit from this targeted therapy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. dojindo.com [dojindo.com]

- 11. researchgate.net [researchgate.net]

- 12. targetedonc.com [targetedonc.com]

- 13. CST | Cell Signaling Technology [cellsignal.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Silmitasertib Sodium: A Technical Guide to a First-in-Class CK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Silmitasertib sodium (CX-4945), a first-in-class, orally bioavailable small-molecule inhibitor of protein kinase CK2. The document details its chemical structure, physicochemical properties, mechanism of action, and key experimental data, serving as a comprehensive resource for professionals in the field of oncology and drug development.

Chemical Structure and Physicochemical Properties

Silmitasertib is a potent and selective ATP-competitive inhibitor of the serine/threonine protein kinase CK2.[1] The active form is the free acid, Silmitasertib, while the compound is often formulated as its sodium salt for administration.

| Identifier | Value | Reference |

| Drug Name | This compound | [2] |

| Code Name | CX-4945 Sodium Salt | [3] |

| IUPAC Name | 5-((3-Chlorophenyl)amino)-benzo(c)-2,6-naphthyridine-8-carboxylic acid sodium salt | [2] |

| CAS Number | 1309357-15-0 (Sodium Salt) | [4] |

| 1009820-21-6 (Free Acid) | [1] | |

| Chemical Formula | C19H11ClN3NaO2 | [4] |

| Molecular Weight | 371.76 g/mol | [2] |

| Appearance | Solid powder | - |

| SMILES | O=C(C1=CC=C2C(N=C(NC3=CC=CC(Cl)=C3)C4=C2C=NC=C4)=C1)[O-].[Na+] | [2] |

| InChI Key | ODDAAPQSODILSN-UHFFFAOYSA-M | [2] |

Physicochemical Data Summary

| Property | Value | Reference |

| Calculated XLogP3 | 4.4 | [5] |

| Solubility | DMSO: ≥103.5 mg/mL | - |

| Water: Insoluble | - | |

| Ethanol: Insoluble | - | |

| Storage | Short term (days to weeks): 0 - 4°C, dry, dark | - |

| Long term (months to years): -20°C | - |

Mechanism of Action

Silmitasertib functions as a highly selective and potent inhibitor of Protein Kinase CK2 (Casein Kinase II), a constitutively active enzyme frequently overexpressed in a multitude of cancer types.[1] Its primary mechanism involves competitive interaction with the ATP-binding site on the CK2α catalytic subunit. This inhibition blocks the phosphorylation of numerous downstream substrates, disrupting several oncogenic signaling pathways critical for cancer cell survival, proliferation, and resistance to therapy.

Key pathways modulated by Silmitasertib include:

-

PI3K/Akt/mTOR Pathway: Inhibition of CK2 leads to the dephosphorylation of Akt at Serine 129, a key activating site, thereby attenuating the pro-survival PI3K/Akt/mTOR signaling cascade.[3]

-

DNA Damage Repair: CK2 regulates the activity of essential DNA repair proteins like XRCC1 and MDC1. By inhibiting CK2, Silmitasertib can impair the cell's ability to repair DNA damage, thus synergizing with DNA-damaging chemotherapeutic agents like cisplatin and gemcitabine.

-

NF-κB and JAK/STAT Signaling: The drug has been shown to attenuate these pathways, which are involved in inflammation and tumor progression.[6]

The inhibition of these pathways ultimately leads to cell cycle arrest, induction of apoptosis, and suppression of angiogenesis.[7]

Preclinical and Clinical Data

In Vitro Activity

Silmitasertib demonstrates high potency against its primary target and significant anti-proliferative effects across a range of cancer cell lines.

Table 1: In Vitro Inhibitory Activity

| Target | Assay Type | Value | Reference |

| CK2α | Kinase Assay (IC50) | 1 nM | [3] |

| CK2α' | Kinase Assay (IC50) | 1 nM | [3] |

| CK2 | Kinase Assay (Ki) | ~0.38 nM | [2] |

| PIM1 | Kinase Assay (IC50) | 46 nM | - |

| FLT3 | Kinase Assay (IC50) | 35 nM | - |

| DYRK1A | Kinase Assay (IC50) | 6.8 nM | - |

| GSK3β | Kinase Assay (IC50) | 190 nM | [8] |

Table 2: Anti-proliferative Activity (IC50)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| TFK-1 | Cholangiocarcinoma | ~10-20 | [9] |

| SSP-25 | Cholangiocarcinoma | ~10-20 | [9] |

| Multiple Lines | Various Cancers | 1 - 8 | [2] |

| U-87 | Glioblastoma | ~10-15 | [10] |

Pharmacokinetics

Preclinical studies confirmed that Silmitasertib is orally bioavailable.[1] Human Phase I trials later demonstrated favorable pharmacokinetic profiles that were linear and dose-dependent.[11]

Table 3: Preclinical Pharmacokinetic Parameters (Rat Model)

| Parameter | Value | Reference |

| Oral Bioavailability (F) | > 70% | - |

| Plasma Protein Binding | > 98% | - |

| MDCK Cell Permeability | > 10 x 10⁻⁶ cm/s | - |

| Volume of Distribution (Vss) | 1.39 L/kg | - |

| Clearance (CL) | 0.08 L/kg/h | - |

| CYP450 Inhibition (10 µM) | Low for 1A2, 2C19, 3A4~70% for 2C9, 2D6 | - |

Note: Detailed quantitative human pharmacokinetic data (Cmax, Tmax, t1/2) from clinical trials are not fully published in the public domain. Phase I studies confirmed a favorable safety and PK profile.[11]

Clinical Trials Overview

Silmitasertib was the first CK2 inhibitor to advance into human clinical trials.[2] It has been investigated as a monotherapy and in combination with chemotherapy for various malignancies.

-

Advanced Solid Tumors (Phase I): Two studies established that Silmitasertib can be safely administered orally. The maximum tolerated doses (MTDs) were determined, with diarrhea and hypokalemia identified as reversible dose-limiting toxicities. While no complete responses were observed, 15% of patients achieved stable disease for at least 6 months.[11]

-

Cholangiocarcinoma (Phase Ib/II): A study evaluated Silmitasertib in combination with gemcitabine and cisplatin for locally advanced or metastatic cholangiocarcinoma, demonstrating promising anti-tumor effects.[9]

-

Other Indications: Clinical trials have also been initiated for multiple myeloma, medulloblastoma, and moderate COVID-19.[12][13]

Key Experimental Protocols

This section provides a generalized methodology for key assays used to characterize Silmitasertib.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of Silmitasertib on CK2 enzymatic activity.

-

Reaction Setup: In a microplate, combine recombinant human CK2 enzyme, a specific peptide substrate (e.g., RRRADDSDDDDD), and serial dilutions of Silmitasertib in a kinase assay buffer.

-

Initiation: Start the reaction by adding a solution containing ATP (often radiolabeled [γ-³²P]ATP).

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-20 minutes) to allow for substrate phosphorylation.

-

Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Detection: Transfer the reaction mixture to a filter membrane that binds the phosphorylated peptide. Wash away excess unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity on the filter using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration relative to a vehicle control (e.g., DMSO). Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., TFK-1, U-87) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[14]

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound or a vehicle control (e.g., 0.1% DMSO).[14]

-

Incubation: Incubate the plates for the desired duration (typically 48 to 72 hours).[14]

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.[14]

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]

-

Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results and determine the IC50 value.[14]

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Silmitasertib in an animal model.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID mice).[7]

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³). Tumor volume is typically calculated using the formula: (Length x Width²) / 2.

-

Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Silmitasertib low dose, Silmitasertib high dose, Combination therapy).[7]

-

Drug Administration: Administer this compound, typically via oral gavage (p.o.), at specified doses (e.g., 25-75 mg/kg) and schedules (e.g., twice daily).[3]

-

Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume regularly (e.g., 2-3 times per week).

-

Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a defined duration.

-

Analysis: At the end of the study, sacrifice the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers). Plot tumor growth curves and analyze for statistical significance.[7]

References

- 1. Silmitasertib - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Silmitasertib | C19H12ClN3O2 | CID 24748573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell Death Through PLK1 | Anticancer Research [ar.iiarjournals.org]

- 10. mdpi.com [mdpi.com]

- 11. ascopubs.org [ascopubs.org]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Facebook [cancer.gov]

- 14. benchchem.com [benchchem.com]

Understanding the therapeutic potential of Silmitasertib in oncology

An In-depth Technical Guide to the Therapeutic Potential of Silmitasertib in Oncology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Silmitasertib (CX-4945), a first-in-class, orally bioavailable small-molecule inhibitor of Protein Kinase CK2. It details the mechanism of action, key signaling pathways, preclinical and clinical data, and relevant experimental protocols to support further research and development in oncology.

Introduction to Silmitasertib and its Target, Protein Kinase CK2

Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers.[1] Its ubiquitous nature allows it to phosphorylate hundreds of substrates, thereby regulating numerous cellular processes critical for cancer cell survival, proliferation, and resistance to apoptosis.[1][2] Key oncogenic signaling pathways, including PI3K/Akt/mTOR, NF-κB, and JAK/STAT, are influenced by CK2 activity, making it a compelling therapeutic target for cancer treatment.[1][3]

Silmitasertib (CX-4945) is a potent and selective, ATP-competitive inhibitor of the CK2α and CK2α' catalytic subunits.[1][4] It was the first CK2 inhibitor to enter clinical trials and has been investigated for the treatment of various malignancies, including cholangiocarcinoma, medulloblastoma, and hematological cancers.[1][5] Preclinical and clinical studies have demonstrated its ability to induce cell cycle arrest, promote apoptosis, and inhibit tumor growth.[1][6]

Mechanism of Action

Silmitasertib exerts its anti-cancer effects by binding to the ATP-binding pocket of CK2, preventing the phosphorylation of its downstream substrates.[1][5] This inhibition disrupts multiple pro-survival signaling pathways within cancer cells.[1][7] A key mechanism is the attenuation of the PI3K/Akt signaling pathway by directly blocking the CK2-mediated phosphorylation of Akt at Serine 129.[4][8] This leads to downstream effects such as reduced phosphorylation of p21, increased levels of total p21 and p27, and the induction of caspase-mediated apoptosis.[4][8] Furthermore, Silmitasertib's inhibition of CK2 can interfere with DNA damage repair mechanisms, enhancing the efficacy of DNA-damaging chemotherapeutic agents like gemcitabine and cisplatin.[9][10]

Signaling Pathways and Cellular Processes Modulated by Silmitasertib

Silmitasertib's inhibition of CK2 impacts several critical signaling pathways that are often dysregulated in cancer.

Preclinical Data

Silmitasertib has demonstrated broad anti-proliferative activity across a range of cancer cell lines and potent anti-tumor efficacy in in vivo models.

In Vitro Activity

Silmitasertib is a potent inhibitor of the CK2 enzyme and demonstrates significant anti-proliferative effects in various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Silmitasertib

| Assay Type | Target/Cell Line | Cell Type | IC50 / Ki / EC50 | Reference |

|---|---|---|---|---|

| Biochemical Assay | CK2 Holoenzyme | - | Ki: 0.38 nM | [1] |

| Biochemical Assay | Recombinant human CK2α | - | IC50: 1 nM | [4] |

| Cellular Activity | Jurkat | T-cell Leukemia | IC50: ~0.1 µM (intracellular CK2 activity) | [1][4] |

| Anti-proliferative | PC-3 | Prostate Cancer | EC50: ~10 µM | [1] |

| Anti-proliferative | BT-474 | Breast Cancer | EC50: ~1.7 µM | [1] |

| Anti-proliferative | MDA-MB-231 | Breast Cancer | EC50: ~10 µM | [1] |

| Anti-proliferative | MCF-7 | Breast Cancer | EC50: ~10 µM | [1] |

| Anti-proliferative | TFK-1 | Cholangiocarcinoma | EC50: ~10-20 µM (induces G2 arrest) | [1] |

| Anti-proliferative | SSP-25 | Cholangiocarcinoma | EC50: ~10-20 µM (induces G2 arrest) |[1] |

Note: IC50/EC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.[1]

In Vivo Efficacy

Oral administration of Silmitasertib has shown robust tumor growth inhibition (TGI) in murine xenograft models.

Table 2: In Vivo Antitumor Activity of Silmitasertib

| Cancer Model | Dosing | Result | Reference |

|---|---|---|---|

| BT-474 (Breast Cancer) | 25 mg/kg, twice daily | 88% TGI | [4] |